3'-Deoxyadenosine 1-oxide
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Overview
Description
Adenosine, 3’-deoxy-, 1-oxide, also known as cordycepin, is a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of the hydroxy group in the 3’ position with a hydrogen atom. This compound was initially extracted from the fungus Cordyceps militaris but can now be produced synthetically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 3’-deoxy-, 1-oxide typically involves the use of adenosine as the starting material. One common method involves the treatment of adenosine with acetic acid and acetic anhydride at elevated temperatures to obtain the nucleoside derivative . Another method involves the photochemical preparation from adenosine 1-oxide, which is more sensitive to ultraviolet light than adenosine .
Industrial Production Methods
Industrial production of adenosine, 3’-deoxy-, 1-oxide can be achieved through fermentation processes using Cordyceps militaris or through chemical synthesis. The chemical synthesis route is often preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Adenosine, 3’-deoxy-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other nucleoside analogs.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, acetic anhydride, and ultraviolet light for photochemical reactions. The conditions vary depending on the desired product but often involve elevated temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various nucleoside analogs and derivatives that have significant biological activities .
Scientific Research Applications
Adenosine, 3’-deoxy-, 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It is studied for its role in biochemical pathways and its effects on cellular processes.
Medicine: It has shown potential in the treatment of various cancers, including lung, renal, colon, and breast cancers.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Adenosine, 3’-deoxy-, 1-oxide exerts its effects by acting as an adenosine analog. It can participate in biochemical reactions where enzymes cannot discriminate between it and adenosine. This can lead to the premature termination of mRNA synthesis and other cellular processes . It has also been found to enhance AMPA receptor signaling, contributing to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound from which adenosine, 3’-deoxy-, 1-oxide is derived.
2’-Deoxyadenosine: Another nucleoside analog with similar properties.
3’-Deoxyadenosine: A closely related compound with similar biological activities.
Uniqueness
Adenosine, 3’-deoxy-, 1-oxide is unique due to its ability to act as a potent molecular circadian clock resetter and its cytotoxicity against various cancer cell lines. Its ability to inhibit SARS-CoV-2 replication also sets it apart from other nucleoside analogs .
Properties
CAS No. |
10385-57-6 |
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Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(2R,3R,5S)-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O4/c11-8-7-9(13-4-15(8)18)14(3-12-7)10-6(17)1-5(2-16)19-10/h3-6,10-11,16-18H,1-2H2/t5-,6+,10+/m0/s1 |
InChI Key |
DIRJXXLRJXTDMP-BAJZRUMYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN(C3=N)O)CO |
SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |
Synonyms |
3'-deoxyadenosine N(1)-oxide cordycepin N(1)-oxide |
Origin of Product |
United States |
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